Iodoglibenclamide
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Overview
Description
Iodoglibenclamide is a complex organic compound with a variety of applications in scientific research This compound is known for its unique chemical structure, which includes a cyclohexylamino group, a sulfonyl group, and an iodo-methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iodoglibenclamide typically involves multiple steps, including the formation of intermediate compoundsThe final step often includes the iodination of the methoxybenzamide moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes the purification of intermediates and the final product through techniques such as crystallization, distillation, and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Iodoglibenclamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or the nitro group to an amine.
Substitution: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include
Properties
CAS No. |
16789-77-8 |
---|---|
Molecular Formula |
C23H28IN3O5S |
Molecular Weight |
585.5 g/mol |
IUPAC Name |
N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-5-iodo-2-methoxybenzamide |
InChI |
InChI=1S/C23H28IN3O5S/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18/h7-12,15,18H,2-6,13-14H2,1H3,(H,25,28)(H2,26,27,29) |
InChI Key |
XUABXVPVVXNKND-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)I)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3 |
Canonical SMILES |
COC1=C(C=C(C=C1)I)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
125I-iodoglibenclamide iodoglibenclamide LY 285110 LY-285110 N-(2-(4-((((cyclohexylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-5-iodo-2-methoxybenzamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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